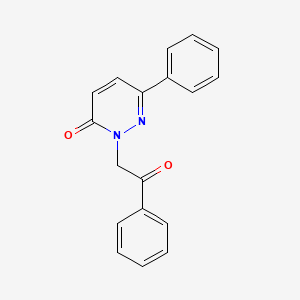
2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one is a chemical compound with a molecular formula C20H14N2O2. It is a pyridazinone derivative and has been found to exhibit various biological activities. The compound has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
- Synthesis as Anti-inflammatory Agents : The synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones has been explored for potential anti-inflammatory and analgesic activities. A study identified a specific derivative, 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one, as an ideal anti-inflammatory agent with notable selectivity for COX-2 enzyme, avoiding ulcerogenic and cardiovascular side effects while maintaining normal hemostatic balance (Sharma & Bansal, 2016).
Chemical Synthesis and Structural Analysis
- Microwave-Assisted Synthesis : An environmentally friendly microwave-assisted protocol was developed for synthesizing functionalized 2-oxo-2-phenylethylidenes-linked 2-oxobenzo[1,4]oxazines and 2-oxoquino[1,4]oxalines. This method facilitated the gram-scale synthesis of certain derivatives, showing promising antioxidant activities in vitro (Sharma et al., 2017).
Solubility and Physical Properties
- Solubility Study : A study focused on the solubility and solution thermodynamic properties of 6-phenylpyridazin-3(2H)-one in various pharmaceutical solvents. This research is crucial for understanding the solubility behavior of related compounds in different solvents, aiding in pharmaceutical formulation development (Shakeel et al., 2019).
Applications in Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Activities : Novel compounds synthesized from 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives were screened for antimicrobial and antioxidant activities. These studies are important for discovering new therapeutic agents with potential efficacy against various microbial pathogens and oxidative stress (Saundane & Manjunatha, 2016).
Eigenschaften
IUPAC Name |
2-phenacyl-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)13-20-18(22)12-11-16(19-20)14-7-3-1-4-8-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIROKSBEMGOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)
![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2401413.png)
![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)
![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)
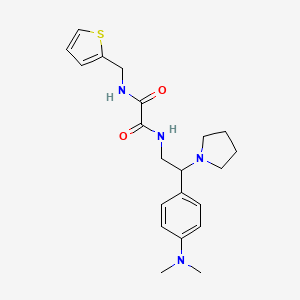

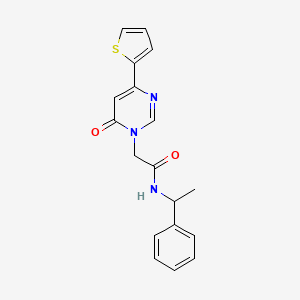
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2401429.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2401430.png)
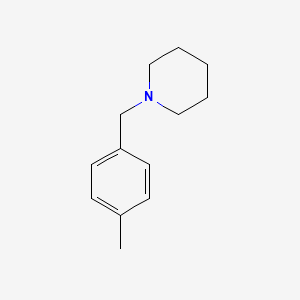
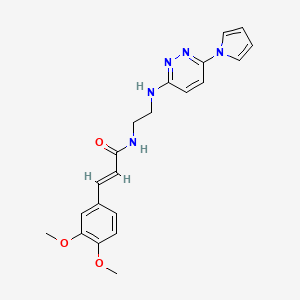
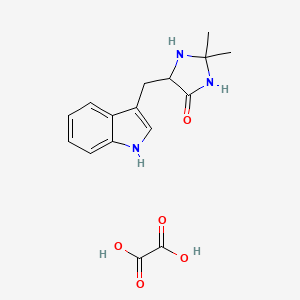
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)